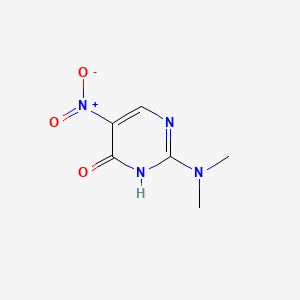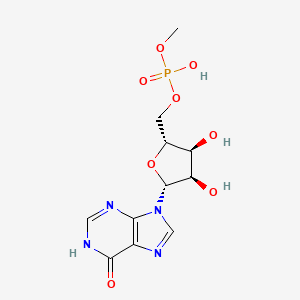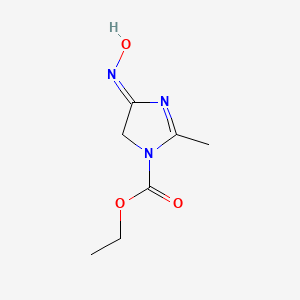
ALLOCHROSIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allochroside is a mixture of four glycosides of triterpene saponins derived from the plant species Acanthophyllum gypsophiloides . This compound includes acanthophylloside A, acanthophylloside B, acanthophylloside C, and acanthophylloside D . This compound is known for its diverse biological activities and has been used in traditional medicine, particularly in Central Asia, Turkey, Iran, Afghanistan, and the Caucasus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allochroside is typically extracted from the roots of Acanthophyllum gypsophiloides. The extraction process involves several steps, including drying, grinding, and solvent extraction using water or alcohol . The extract is then purified through various chromatographic techniques to isolate the glycosides.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Acanthophyllum gypsophiloides are harvested, dried, and ground. The ground material is subjected to solvent extraction, usually with water or alcohol, followed by purification using chromatographic methods to obtain the pure glycosides .
Chemical Reactions Analysis
Types of Reactions: Allochroside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent glycosides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of oxidized derivatives.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of the glycosides present in this compound .
Scientific Research Applications
Allochroside has a wide range of scientific research applications due to its diverse biological activities :
Chemistry: It is used as a model compound for studying the chemistry of triterpene saponins and their derivatives.
Mechanism of Action
The mechanism of action of allochroside involves its interaction with various molecular targets and pathways . The glycosides in this compound can interact with cell membranes, leading to changes in membrane permeability and cell signaling pathways. This interaction can result in various biological effects, such as anti-inflammatory and cytotoxic activities .
Comparison with Similar Compounds
Allochroside is unique due to its specific composition of glycosides from Acanthophyllum gypsophiloides . Similar compounds include other triterpene saponins from related plant species, such as:
Saponaria officinalis (Soapwort): Contains saponins with similar foaming and detergent properties.
Gypsophila paniculata (Baby’s Breath): Contains saponins with similar biological activities.
This compound stands out due to its specific glycoside composition and the unique biological activities associated with these glycosides .
Properties
CAS No. |
141489-39-6 |
|---|---|
Molecular Formula |
C16H16N2O5S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






